
3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one is a heterocyclic compound that features a thiazole ring fused with a pyridine and a fluorobenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Introduction of the Pyridine Group: The pyridine group can be introduced via a nucleophilic substitution reaction.
Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the thiazole ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological targets.
作用机制
The mechanism of action of 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
3-(4-Chlorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylbenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorobenzyl)-2-(4-pyridyl)-1,3-thiazolan-4-one can significantly influence its chemical properties, such as its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets, making it unique compared to its analogs.
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-pyridin-4-yl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c16-13-3-1-11(2-4-13)9-18-14(19)10-20-15(18)12-5-7-17-8-6-12/h1-8,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIIXXDYBMEATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=NC=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730594 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)
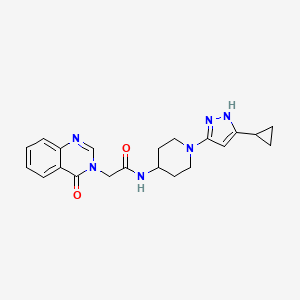
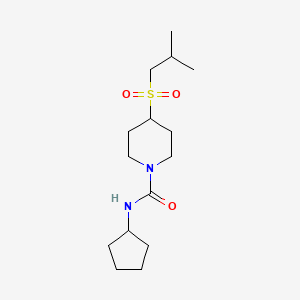
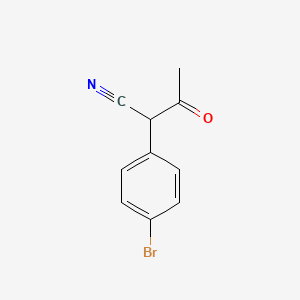
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2985709.png)
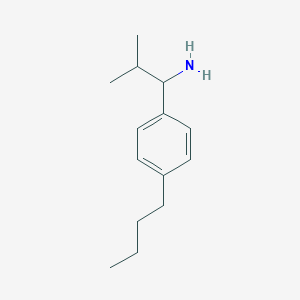
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-methylbenzenecarboxamide](/img/structure/B2985712.png)
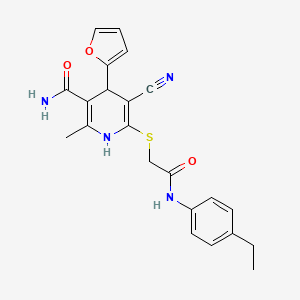
![2,4-Dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2985718.png)
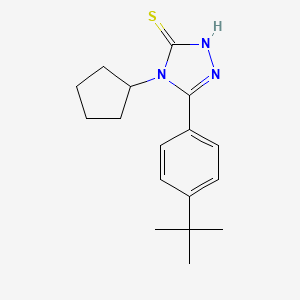
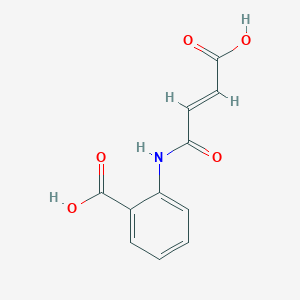
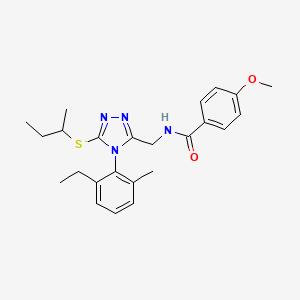
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)
![5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2985726.png)
